5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole
Overview
Description
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the chloropyridinyl group: This step involves the substitution reaction where the chloropyridinyl group is introduced to the benzimidazole core.
Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction where the fluorobenzyl group is attached to the nitrogen atom of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can be used to increase the reaction rate and selectivity.
Control of temperature and pressure: These parameters are crucial for ensuring the desired reaction pathway and minimizing side reactions.
Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole N-oxides, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The compound may interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2-(2-chlorophenyl)-1H-benzimidazole
- 2-(2-Chloropyridin-3-yl)-1H-benzimidazole
- 1-(3-Fluorobenzyl)-2-methyl-1H-benzimidazole
Uniqueness
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole is unique due to the specific combination of functional groups and their positions on the benzimidazole core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(3-fluorophenyl)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3FN3/c20-14-8-16-17(9-15(14)21)26(10-11-3-1-4-12(23)7-11)19(25-16)13-5-2-6-24-18(13)22/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKADQMGJKHASN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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